X-Alpha-d-xyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

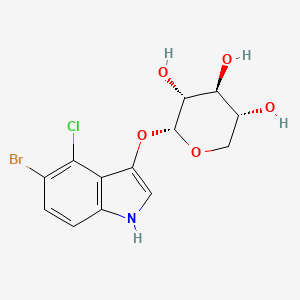

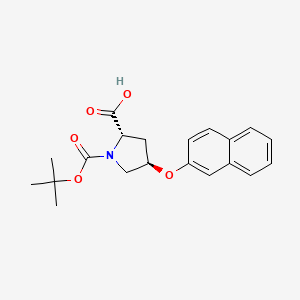

The primary target of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the body’s elimination of xenobiotics .

Mode of Action

5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside acts as a chromogenic substrate for the GUS enzyme . The enzyme de-esterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization, resulting in the generation of a blue compound known as indigotin .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a part of the body’s broader detoxification process . The GUS enzyme, which the compound targets, is responsible for breaking down glucuronides. When 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is processed by GUS, it results in the production of indigotin .

Result of Action

The action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside results in the production of indigotin , a blue compound . This color change is often used in biochemical assays to indicate the presence and activity of the GUS enzyme .

Action Environment

The action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is influenced by the presence of the GUS enzyme. Therefore, its efficacy is likely to be affected by factors that influence GUS activity, such as pH, temperature, and the presence of other substances that may interact with the enzyme. The compound is also sensitive to light and moisture , which can affect its stability.

Análisis Bioquímico

Biochemical Properties

5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is known to interact with enzymes such as β-D-xylosidase . Upon cleavage by the enzyme, it yields a blue precipitate, making it useful for visual detection of enzymatic activity .

Cellular Effects

Its ability to produce a visible precipitate upon enzymatic cleavage can be used to study enzyme activity within cells .

Molecular Mechanism

The molecular mechanism of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside involves its interaction with enzymes such as β-D-xylosidase. The enzyme cleaves the compound, resulting in the release of a blue precipitate . This reaction can be used to monitor enzyme activity at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside in laboratory settings are largely dependent on the stability of the compound and the duration of the enzymatic reaction. The compound is stable under standard laboratory conditions .

Metabolic Pathways

Its interaction with β-D-xylosidase suggests that it may be involved in the metabolism of xylose-containing compounds .

Métodos De Preparación

The synthesis of X-Alpha-d-xyl can be achieved through various methods. One approach involves the chemical conversion of monosaccharides to sugar-1-phosphate anomers, followed by enzymatic catalysis using UDP-sugar pyrophosphorylases . This method bypasses the need for chemical protection steps and allows for the production of stereopure nucleotide sugars on a preparative scale. Another method involves the Maillard reaction, where glutamic acid and xylose undergo an aqueous reaction coupled with vacuum dehydration to produce N-(1-deoxy-α-D-xylulos-1-yl)-glutamic acid .

Análisis De Reacciones Químicas

X-Alpha-d-xyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of xylaric acid, while reduction can produce xylitol .

Aplicaciones Científicas De Investigación

X-Alpha-d-xyl has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various polysaccharides and glycosylated compounds . In biology, it plays a role in the study of plant cell wall biosynthesis and the function of glycosyltransferases . In medicine, this compound is used in the development of therapeutic agents and as a component in drug delivery systems . Industrially, it is utilized in the production of biofuels, food additives, and biodegradable materials .

Comparación Con Compuestos Similares

X-Alpha-d-xyl is similar to other monosaccharides such as α-D-glucose, α-D-mannose, and α-D-galactose. it is unique in its specific role in the biosynthesis of xylans and xyloglucans . Other similar compounds include UDP-α-D-xylose and UDP-β-L-arabinose, which are also involved in glycosyltransferase-catalyzed synthesis of polysaccharides . The distinct configuration and functional properties of this compound make it a valuable compound in various scientific and industrial applications .

Propiedades

IUPAC Name |

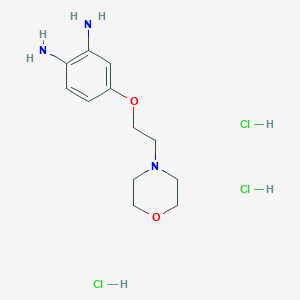

(2R,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVCKAHHHVVOJV-SZOBPAOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)

![2-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6336207.png)

![Carbonic acid tert-butyl ester (1-methyl-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl ester](/img/structure/B6336212.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6336275.png)

![acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B6336280.png)